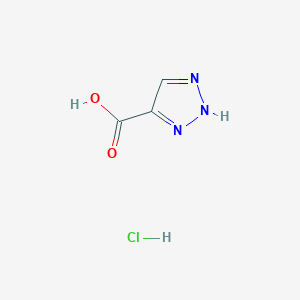

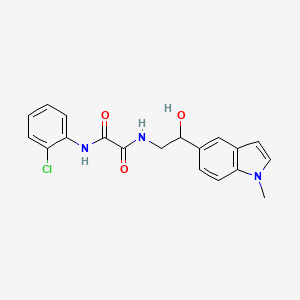

![molecular formula C28H27NO4 B2640784 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid CAS No. 864932-96-7](/img/structure/B2640784.png)

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid, is a chemical with the molecular formula C22H23NO5 . It is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code. The IUPAC name is 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid and the InChI code is 1S/C22H23NO5/c24-20(21(25)26)14-9-11-23(12-10-14)22(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20,24H,9-13H2,(H,25,26) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 365.43 . It is a solid at room temperature and is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized to protect hydroxy-groups in the synthesis of complex molecules, offering compatibility with a variety of acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other sensitive functionalities, demonstrating its utility in the efficient synthesis of complex biological molecules (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-alkylhydroxamic Acids

Fmoc-protected N-alkylhydroxylamines have been applied in the synthesis of N-alkylhydroxamic acids, showcasing the versatility of Fmoc chemistry in facilitating the preparation of functionally diverse bioactive molecules. This application underscores the role of Fmoc chemistry in the development of novel therapeutics and bioactive compounds (Mellor & Chan, 1997).

Solid-Phase Peptide Synthesis

The Fmoc group has been extensively employed in solid-phase peptide synthesis (SPPS), enabling the protection of amino acids during peptide assembly. This application highlights the significance of Fmoc chemistry in the field of peptide science, facilitating the production of peptides and proteins with therapeutic potential (Crich & Sana, 2009).

Synthesis of Peptidyl Thioacids

A method based on Fmoc chemistry for synthesizing peptidyl thioacids demonstrates the adaptability of the Fmoc group in the development of peptide-based therapeutics. This approach allows for the generation of peptides with modified functionalities, broadening the scope of peptide therapeutics (Crich & Sana, 2009).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4/c30-27(31)26(19-8-2-1-3-9-19)20-14-16-29(17-15-20)28(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25-26H,14-18H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJCXXJVUKJRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

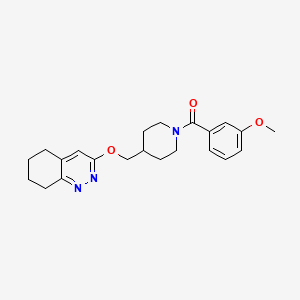

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)

![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)

![5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640716.png)

![ethyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2640719.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640721.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2640723.png)

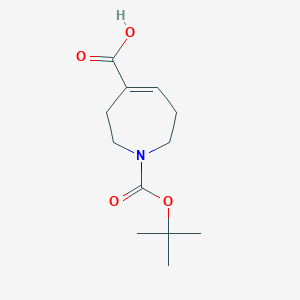

![1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2640724.png)